2-Nitro-3-(piperidin-1-yl)benzoic acid
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Overview
Description
2-Nitro-3-(piperidin-1-yl)benzoic acid is an organic compound that features a nitro group and a piperidine ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid typically involves the nitration of 3-(piperidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring . The reaction conditions often require careful temperature control to avoid over-nitration and to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can help in controlling the reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-3-(piperidin-1-yl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Nitro-3-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(piperidin-1-yl)benzoic acid in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Lacks the piperidine ring, making it less versatile in receptor binding studies.
3-(Piperidin-1-yl)benzoic acid: Lacks the nitro group, reducing its reactivity in certain chemical reactions.
2-Nitro-4-(piperidin-1-yl)benzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and biological activity.
Uniqueness
2-Nitro-3-(piperidin-1-yl)benzoic acid is unique due to the combination of the nitro group and the piperidine ring, which provides a balance of reactivity and binding affinity. This makes it a valuable compound in both synthetic chemistry and biological research.
Properties
Molecular Formula |
C12H14N2O4 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-nitro-3-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(11(9)14(17)18)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16) |
InChI Key |
FTYOWYWLBSJCEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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